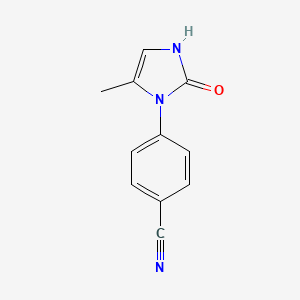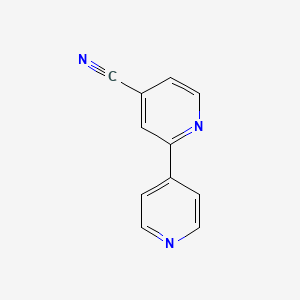
2-(Pyridin-4-yl)isonicotinonitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(Pyridin-4-yl)isonicotinonitrile has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and evaluated for their biological activities . Another study reported the synthesis of 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole derivatives .Molecular Structure Analysis
The molecular structure of compounds similar to 2-(Pyridin-4-yl)isonicotinonitrile has been studied using various spectroscopic techniques. For example, the structure of 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole was confirmed by X-ray single crystal structure analysis .Chemical Reactions Analysis
Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine have been reported . Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds similar to 2-(Pyridin-4-yl)isonicotinonitrile have been studied. For instance, the structure of 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole was studied by 1H and 13C NMR, IR, MS, UV/Vis, and fluorescence spectroscopy .Scientific Research Applications
Protein Kinase Inhibition
“2-(Pyridin-4-yl)isonicotinonitrile” derivatives have been synthesized and evaluated for their potential as protein kinase inhibitors . These compounds are crucial in the study of cellular processes and the development of treatments for diseases where protein kinases play a pivotal role .
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds, which are integral to medicinal chemistry. These heterocycles are often the building blocks for pharmaceuticals and agrochemicals .
Development of Antifibrotic Agents
Derivatives of “2-(Pyridin-4-yl)isonicotinonitrile” have been designed and synthesized to evaluate their antifibrotic activity . This is particularly relevant in the treatment of chronic diseases that lead to fibrosis, such as liver cirrhosis .
Molecular Shape Studies
The planarity and molecular shape of “2-(Pyridin-4-yl)isonicotinonitrile” derivatives are studied to understand their interaction with biological targets. The shape of a molecule can significantly influence its biological activity and binding affinity .
Design of Kinase Inhibitory Potency
The compound is used in the design and synthesis of new heteroaromatic compounds with potential kinase inhibitory potencies. This research is vital for the development of new cancer therapies .
Organic Synthesis Methodologies
“2-(Pyridin-4-yl)isonicotinonitrile” is involved in the development of new methodologies for organic synthesis. These methods can lead to more efficient and sustainable chemical processes .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research involving 2-(Pyridin-4-yl)isonicotinonitrile could include further exploration of its potential applications in drug development and organic synthesis. Additionally, the development of coordination polymers based on similar compounds has shown promising results in selective adsorption of CO2 and fluorescent properties .
properties
IUPAC Name |
2-pyridin-4-ylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-8-9-1-6-14-11(7-9)10-2-4-13-5-3-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUDNXHFWHXFRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B1439545.png)
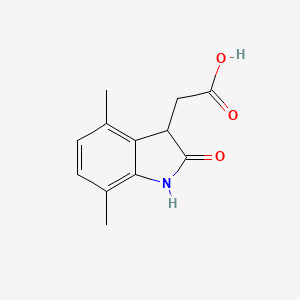
![3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B1439547.png)
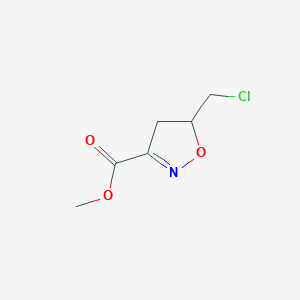

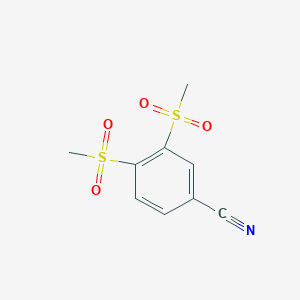
![1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B1439556.png)
![[3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B1439557.png)
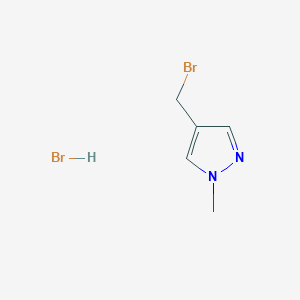
![{[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1439560.png)
